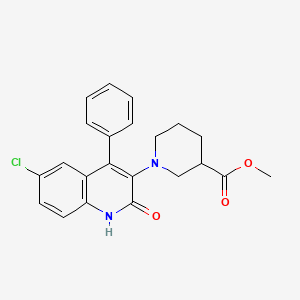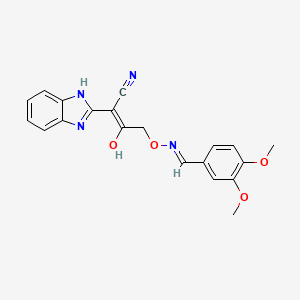![molecular formula C17H14Br4N2O3 B10873933 2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B10873933.png)
2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL is a complex organic compound characterized by multiple bromine atoms and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL typically involves multiple steps, including bromination and condensation reactions. The starting materials often include phenolic compounds and brominating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, could be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups enable it to form strong interactions with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-(bromomethyl)phenol
- 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone
- 3,5-Dibromobenzaldehyde
Uniqueness
Compared to similar compounds, 2,4-DIBROMO-6-{[(3-{[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-HYDROXYPROPYL)IMINO]METHYL}PHENOL is unique due to its complex structure, which includes multiple bromine atoms and hydroxyl groups
Properties
Molecular Formula |
C17H14Br4N2O3 |
|---|---|
Molecular Weight |
613.9 g/mol |
IUPAC Name |
2,4-dibromo-6-[[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-hydroxypropyl]iminomethyl]phenol |
InChI |
InChI=1S/C17H14Br4N2O3/c18-11-1-9(16(25)14(20)3-11)5-22-7-13(24)8-23-6-10-2-12(19)4-15(21)17(10)26/h1-6,13,24-26H,7-8H2 |
InChI Key |
BMNHEHPCQYUJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=NCC(CN=CC2=C(C(=CC(=C2)Br)Br)O)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-imino-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10873864.png)
![ethyl 2-{[({6-[2-(acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873870.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B10873884.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10873890.png)
![4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide](/img/structure/B10873895.png)
![(1S,5R)-N-(2-bromo-4-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B10873900.png)
![Methyl 7-(3-methoxyphenyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10873915.png)
![11-(4-Chlorophenyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10873917.png)

![4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873920.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10873936.png)
